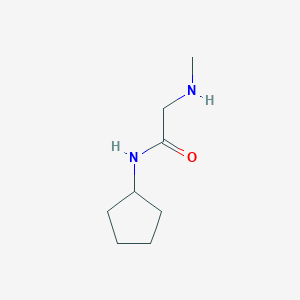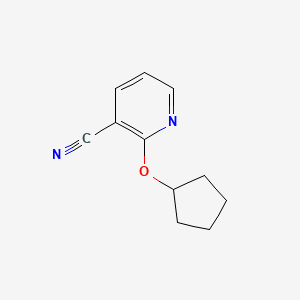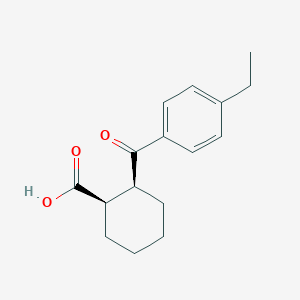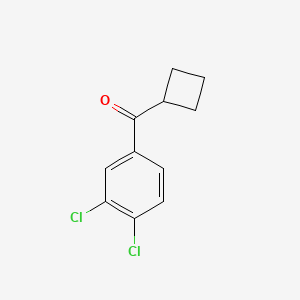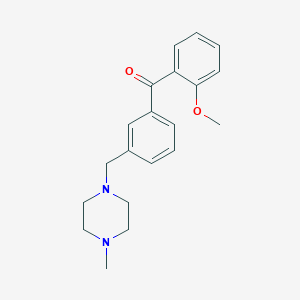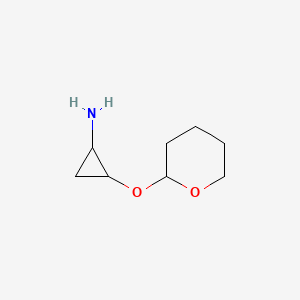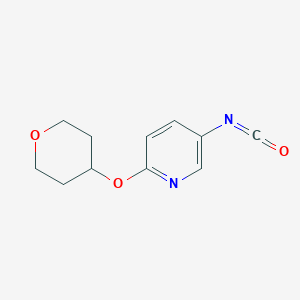
5-Isocyanato-2-(oxan-4-yloxy)pyridine
Descripción general
Descripción
5-Isocyanato-2-(oxan-4-yloxy)pyridine is a chemical compound that belongs to the family of isocyanates. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-2-(oxan-4-yloxy)pyridine typically involves the reaction of 2-(oxan-4-yloxy)pyridine with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as the compound is moisture-sensitive .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Isocyanato-2-(oxan-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and thiocarbamates, depending on the nucleophile used in the reaction .
Aplicaciones Científicas De Investigación
5-Isocyanato-2-(oxan-4-yloxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Mecanismo De Acción
The mechanism of action of 5-Isocyanato-2-(oxan-4-yloxy)pyridine involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) readily reacts with compounds containing active hydrogen atoms, such as amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages. This reactivity is exploited in various applications, including the synthesis of polymers and the modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Isocyanato-2-(tetrahydropyran-4-yloxy)pyridine
- 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl isocyanate
- 4-(5-Isocyanatopyridin-2-yl)oxytetrahydro-2H-pyran
Uniqueness
5-Isocyanato-2-(oxan-4-yloxy)pyridine is unique due to its specific structure, which combines an isocyanate group with a pyridine ring and an oxan-4-yloxy substituent. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
5-isocyanato-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-13-9-1-2-11(12-7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURMCGRWRMOXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640290 | |
| Record name | 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-54-1 | |
| Record name | 5-Isocyanato-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


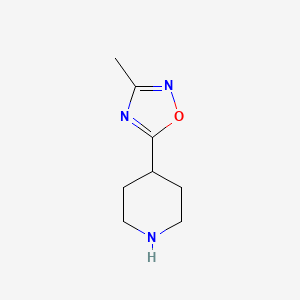
![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
![2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE](/img/structure/B1604095.png)
